1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Overview
Description
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone typically involves multiple steps, starting with the preparation of the benzyloxy group and its subsequent attachment to the phenyl ring. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reagents like zinc or tin in dilute mineral acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used for the reduction of the nitro group.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors . The benzyloxy group may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
- 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone
- 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone
Uniqueness: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents on the phenyl ring .
Properties
IUPAC Name |
1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGHNZQGWPVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610519 | |
Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-94-3 | |
Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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